N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide
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Overview
Description
N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with appropriate thiadiazole precursors. One common method involves the condensation of quinoline-2-carboxylic acid with 5-(propan-2-yl)-1,3,4-thiadiazole-2-thiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.
Materials Science: Thiadiazole derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .
Comparison with Similar Compounds
N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and antifungal properties.
5-Methyl-1,3,4-thiadiazole-2-thiol: Exhibits anticancer and anti-inflammatory activities.
2-Amino-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-9(2)14-18-19-15(21-14)17-13(20)12-8-7-10-5-3-4-6-11(10)16-12/h3-9H,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESCXKMQVAUZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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